(3S)-4-{[4-(But-2-ynyloxy)phenyl]sulfonyl}-N-hydroxy-2,2-dimethylthiomorpholine-3-carboxamide
(3S)-4-{[4-(But-2-ynyloxy)phenyl]sulfonyl}-N-hydroxy-2,2-dimethylthiomorpholine-3-carboxamide
TMI-1 is a novel orally active inhibitor of ADAM17 (TACE) and MMP, inducing tumor apoptosis in a breast cancer.
Brand Name:
Vulcanchem
CAS No.:
287403-39-8
VCID:
VC0545482
InChI:
InChI=1S/C17H22N2O5S2/c1-4-5-11-24-13-6-8-14(9-7-13)26(22,23)19-10-12-25-17(2,3)15(19)16(20)18-21/h6-9,15,21H,10-12H2,1-3H3,(H,18,20)/t15-/m0/s1
SMILES:
CC#CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC(C2C(=O)NO)(C)C
Molecular Formula:
C17H22N2O5S2
Molecular Weight:
398.5 g/mol
(3S)-4-{[4-(But-2-ynyloxy)phenyl]sulfonyl}-N-hydroxy-2,2-dimethylthiomorpholine-3-carboxamide
CAS No.: 287403-39-8
Inhibitors
VCID: VC0545482
Molecular Formula: C17H22N2O5S2
Molecular Weight: 398.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 287403-39-8 |
---|---|
Product Name | (3S)-4-{[4-(But-2-ynyloxy)phenyl]sulfonyl}-N-hydroxy-2,2-dimethylthiomorpholine-3-carboxamide |
Molecular Formula | C17H22N2O5S2 |
Molecular Weight | 398.5 g/mol |
IUPAC Name | (3S)-4-(4-but-2-ynoxyphenyl)sulfonyl-N-hydroxy-2,2-dimethylthiomorpholine-3-carboxamide |
Standard InChI | InChI=1S/C17H22N2O5S2/c1-4-5-11-24-13-6-8-14(9-7-13)26(22,23)19-10-12-25-17(2,3)15(19)16(20)18-21/h6-9,15,21H,10-12H2,1-3H3,(H,18,20)/t15-/m0/s1 |
Standard InChIKey | CVZIHNYAZLXRRS-HNNXBMFYSA-N |
Isomeric SMILES | CC#CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC([C@@H]2C(=O)NO)(C)C |
SMILES | CC#CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC(C2C(=O)NO)(C)C |
Canonical SMILES | CC#CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC(C2C(=O)NO)(C)C |
Appearance | Solid powder |
Description | TMI-1 is a novel orally active inhibitor of ADAM17 (TACE) and MMP, inducing tumor apoptosis in a breast cancer. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 4-((4-(2-butynyloxy)phenyl)sulfonyl)-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide apratastat TMI 005 TMI-005 TMI-1 |
Reference | 1: Vigouroux F, Rabarin F, Jeudy J, Bigorre N, Saint Cast Y, Pechmajou L, Raimbeau G. Peritrapezial osteoarthritis: Inter- and intraobserver reliability of the Allieu classification. Hand Surg Rehabil. 2017 Oct;36(5):363-367. doi: 10.1016/j.hansur.2017.06.008. Epub 2017 Aug 16. PubMed PMID: 28822670. 2: Pelter MM, Loranger DL, Kozik TM, Kedia A, Ganchan RP, Ganchan D, Hu X, Carey MG. Among Unstable Angina and Non-ST-Elevation Myocardial Infarction Patients, Transient Myocardial Ischemia and Early Invasive Treatment Are Predictors of Major In-hospital Complications. J Cardiovasc Nurs. 2016 Jul-Aug;31(4):E10-9. doi: 10.1097/JCN.0000000000000310. PubMed PMID: 26646595; PubMed Central PMCID: PMC4896865. 3: Beck Gooz M, Maldonado EN, Dang Y, Amria MY, Higashiyama S, Abboud HE, Lemasters JJ, Bell PD. ADAM17 promotes proliferation of collecting duct kidney epithelial cells through ERK activation and increased glycolysis in polycystic kidney disease. Am J Physiol Renal Physiol. 2014 Sep 1;307(5):F551-9. doi: 10.1152/ajprenal.00218.2014. Epub 2014 Jun 4. PubMed PMID: 24899059; PubMed Central PMCID: PMC4154111. 4: Swan JS, Hur C, Lee P, Motazedi T, Donelan K. Responsiveness of the testing morbidities index in colonoscopy. Value Health. 2013 Sep-Oct;16(6):1046-53. doi: 10.1016/j.jval.2013.07.008. PubMed PMID: 24041354. 5: Mezil L, Berruyer-Pouyet C, Cabaud O, Josselin E, Combes S, Brunel JM, Viens P, Collette Y, Birnbaum D, Lopez M. Tumor selective cytotoxic action of a thiomorpholin hydroxamate inhibitor (TMI-1) in breast cancer. PLoS One. 2012;7(9):e43409. doi: 10.1371/journal.pone.0043409. Epub 2012 Sep 18. PubMed PMID: 23028451; PubMed Central PMCID: PMC3445597. 6: Lerman Y, Werber MM, Fine I, Kemelman P. Preliminary clinical evaluation of a noninvasive device for the measurement of coagulability in the elderly. J Blood Med. 2011;2:113-8. doi: 10.2147/JBM.S13544. Epub 2011 Aug 18. PubMed PMID: 22287870; PubMed Central PMCID: PMC3262344. 7: Shu C, Zhou H, Afsharvand M, Duan L, Zhang H, Noveck R, Raible D. Pharmacokinetic-pharmacodynamic modeling of apratastat: a population-based approach. J Clin Pharmacol. 2011 Apr;51(4):472-81. doi: 10.1177/0091270010372389. Epub 2010 Nov 8. PubMed PMID: 21059888. 8: Moss ML, Rasmussen FH, Nudelman R, Dempsey PJ, Williams J. Fluorescent substrates useful as high-throughput screening tools for ADAM9. Comb Chem High Throughput Screen. 2010 May;13(4):358-65. PubMed PMID: 20015014. 9: Moss ML, Rasmussen FH. Fluorescent substrates for the proteinases ADAM17, ADAM10, ADAM8, and ADAM12 useful for high-throughput inhibitor screening. Anal Biochem. 2007 Jul 15;366(2):144-8. Epub 2007 May 3. PubMed PMID: 17548045. 10: Thabet MM, Huizinga TW. Drug evaluation: apratastat, a novel TACE/MMP inhibitor for rheumatoid arthritis. Curr Opin Investig Drugs. 2006 Nov;7(11):1014-9. PubMed PMID: 17117591. 11: Toth JL, Trzupek JD, Flores LV, Kiakos K, Hartley JA, Pennington WT, Lee M. A novel achiral seco-amino-cyclopropylindoline (CI) analog of CC-1065 and the duocarmycins: design, synthesis and biological studies. Med Chem. 2005 Jan;1(1):13-9. PubMed PMID: 16789881. 12: Bergmeier W, Piffath CL, Cheng G, Dole VS, Zhang Y, von Andrian UH, Wagner DD. Tumor necrosis factor-alpha-converting enzyme (ADAM17) mediates GPIbalpha shedding from platelets in vitro and in vivo. Circ Res. 2004 Oct 1;95(7):677-83. Epub 2004 Sep 2. PubMed PMID: 15345652. 13: Zhang Y, Xu J, Levin J, Hegen M, Li G, Robertshaw H, Brennan F, Cummons T, Clarke D, Vansell N, Nickerson-Nutter C, Barone D, Mohler K, Black R, Skotnicki J, Gibbons J, Feldmann M, Frost P, Larsen G, Lin LL. Identification and characterization of 4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecar boxamide (TMI-1), a novel dual tumor necrosis factor-alpha-converting enzyme/matrix metalloprotease inhibitor for the treatment of rheumatoid arthritis. J Pharmacol Exp Ther. 2004 Apr;309(1):348-55. Epub 2004 Jan 12. PubMed PMID: 14718605. 14: Kuroyanagi T, Kura K. The in vitro development of immunoglobulin producing cells from the human bone marrow null lymphocyte. Tohoku J Exp Med. 1981 Mar;133(3):257-66. PubMed PMID: 7198307. |
PubChem Compound | 5288615 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume